3-Fluoropyridine-2-carbonyl chloride
Overview
Description
3-Fluoropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6H3ClFNO It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-fluoropyridine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of toxic reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 3-fluoropyridine-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
3-Fluoropyridine-2-carboxylic Acid: Formed through reduction.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Fluoropyridine-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom and carbonyl chloride group make the compound highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-carbonyl chloride
- 4-Fluoropyridine-2-carbonyl chloride
- 3-Chloropyridine-2-carbonyl chloride
Uniqueness
3-Fluoropyridine-2-carbonyl chloride is unique due to the specific positioning of the fluorine and carbonyl chloride groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluorine atom at the 3-position enhances its electrophilicity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVRNTVLJWHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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